4-Chloroquinolin-6-amine
Overview
Description
4-Chloroquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of a chlorine atom at the 4-position and an amino group at the 6-position in this compound enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
4-Chloroquinolin-6-amine, a derivative of 4-aminoquinoline, has been found to have antimicrobial and anticancer properties . The primary targets of this compound are likely to be the proteins involved in these diseases. For instance, in the case of cancer, it may target proteins involved in cell proliferation and apoptosis .
Mode of Action
It is known that 4-aminoquinoline derivatives can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . In the context of cancer, these compounds may interfere with the signaling pathways that regulate cell growth and survival .
Biochemical Pathways
This compound may affect several biochemical pathways. In the context of cancer, one of the predominant pathways could be the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in regulating cell survival and proliferation, and its dysregulation is often associated with cancer .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
The result of the action of this compound is likely to be cell death in the case of bacteria, due to the inhibition of DNA synthesis . In the case of cancer cells, it may lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
4-Chloroquinolin-6-amine is part of a series of N-substituted 4-aminoquinoline analogs . These compounds are known to interact with various enzymes and proteins, particularly those involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to changes in their activity .
Cellular Effects
In cellular processes, this compound has been found to have significant effects. For instance, it has been observed to inhibit the proliferation of A549, a non-small cell lung cancer cell line . This suggests that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have a lower binding energy with the predominant PI3K/AKT/mTOR pathway proteins .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant inhibitory effect on the A549 cell line, with an inhibition concentration value (IC50) of 29.4 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-6-amine typically involves the cyclization of aniline derivatives. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then cyclized to form the quinoline scaffold .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group at the 6-position can participate in oxidation and reduction reactions, forming different oxidation states and functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Aminoquinolines: Resulting from oxidation or reduction reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
4-Chloroquinolin-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloroquinolin-6-amine can be compared with other quinoline derivatives:
Properties
IUPAC Name |
4-chloroquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYZFZHXAYAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738919 | |
Record name | 4-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085192-91-1 | |
Record name | 4-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroquinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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